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molecular formula C6H9N3O B8645406 3-Methoxy-6-methylpyrazin-2-amine

3-Methoxy-6-methylpyrazin-2-amine

Cat. No. B8645406
M. Wt: 139.16 g/mol
InChI Key: VCGSPGPVBLWIHB-UHFFFAOYSA-N
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Patent
US07662825B2

Procedure details

To a solution of 5-bromo-3-methoxy-6-methyl-2-pyrazinamine (Example 118c) (0.8 g) and ammonium formate (0.4 g) in methanol (20 mL) was added palladium on carbon (0.2 g) and the reaction mixture heated at reflux for 5h. After cooling to room temperature, the reaction mixture was filtered through a plug of celite, and the filtrate evaporated. The residue was partitioned between dichloromethane and water, and the organic phase dried (MgSO4), filtered and evaporated to give the title compound as a white solid (0.44 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([O:10][CH3:11])[C:5]([NH2:9])=[N:6][C:7]=1[CH3:8].C([O-])=O.[NH4+]>CO.[Pd]>[CH3:11][O:10][C:4]1[C:5]([NH2:9])=[N:6][C:7]([CH3:8])=[CH:2][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1C)N)OC
Name
Quantity
0.4 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC(=CN1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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